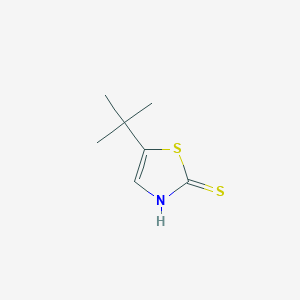

5-Tert-butyl-1,3-thiazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS2/c1-7(2,3)5-4-8-6(9)10-5/h4H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSMZEXHHYEHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 5 Tert Butyl 1,3 Thiazole 2 Thiol

Direct Synthesis Approaches to 5-Tert-butyl-1,3-thiazole-2-thiol

Direct synthesis of this compound involves creating the thiazole (B1198619) ring with the tert-butyl and thiol groups in their respective positions.

While specific multi-step syntheses for this compound are not extensively detailed in the provided results, general principles of thiazole synthesis can be applied. A plausible pathway could involve the reaction of a suitable tert-butyl-substituted α-haloketone with a source of the thiocarbamate group. The Hantzsch reaction is a classic example of this type of transformation. mdpi.comgoogle.com For instance, the synthesis could start from an α-haloketone bearing a tert-butyl group, which is then reacted with a thioamide. google.com

The synthesis of related thiazole derivatives often involves multiple steps, including the protection and deprotection of functional groups to ensure the desired outcome. google.com For example, thioamides containing primary or secondary amines may require protection to achieve good yields in Hantzsch-type reactions. google.com

Cyclization is a key step in the formation of the thiazole ring. organic-chemistry.orgnih.gov The Hantzsch synthesis is a prime example of a cyclocondensation reaction. mdpi.com In the context of this compound, a potential cyclization could involve the reaction of 1-bromo-3,3-dimethyl-2-butanone with a dithiocarbamate (B8719985) salt.

Recent advancements in thiazole synthesis have focused on developing more environmentally benign methods, such as one-pot multi-component procedures. mdpi.com These methods often utilize catalysts to improve efficiency and yield. mdpi.com For example, silica-supported tungstosilisic acid has been used as a reusable catalyst in the synthesis of Hantzsch thiazole derivatives. mdpi.com

Another approach involves the cyclization of N-substituted α-amino acids. A metal-free synthesis of 2,5-disubstituted thiazoles has been developed using thionyl chloride for carboxylic acid activation, followed by intramolecular cyclization. nih.gov

| Reaction Type | Key Reagents | General Application |

| Hantzsch Thiazole Synthesis | α-haloketone, Thioamide | Formation of the thiazole ring. mdpi.combepls.com |

| Multi-component Reaction | Aldehyde, Amine, Sulfur | One-pot synthesis of thiazoles. organic-chemistry.org |

| Cyclization of α-Amino Acids | N-substituted α-amino acid, Thionyl chloride | Metal-free synthesis of 2,5-disubstituted thiazoles. nih.gov |

Synthesis of Structurally Related Thiazole and Analogous Thiol Derivatives

The synthesis of structurally related compounds provides insight into the chemical space around this compound and allows for the exploration of structure-activity relationships in various applications.

The synthesis of isomeric and positional analogues, such as 4-tert-butyl-thiazole-2-thiol, follows similar synthetic principles. The specific substitution pattern is determined by the choice of starting materials. For the synthesis of 4-tert-butyl-thiazole-2-thiol, the corresponding α-haloketone would be 1-halo-3,3-dimethyl-2-butanone, which would then be reacted with a suitable thiourea (B124793) or dithiocarbamate. The chemical formula for 4-tert-butyl-thiazole-2-thiol is C₇H₁₁NS₂. scbt.com

Thiazole-2-thiols can serve as precursors for other 2-substituted thiazoles. For instance, the thiol group can be replaced or modified to introduce other functionalities. While direct conversion of a thiazole-2-thiol to a thiazole-2-carbaldehyde is not a common transformation, thiazole-2-carbaldehydes can be synthesized from other thiazole derivatives. guidechem.com

One method for the synthesis of 1,3-thiazole-2-carbaldehyde starts from 2-bromothiazole (B21250). guidechem.com The 2-bromothiazole is treated with tert-butyllithium (B1211817) followed by N,N-dimethylformamide (DMF) to yield the desired aldehyde. guidechem.com Another approach involves the use of a Grignard reagent prepared from 2-bromothiazole, which then reacts with a formamide. google.com

The synthesis of other five-membered heterocyclic thiols containing a tert-butyl group, such as oxadiazoles (B1248032) and thiadiazoles, often starts from similar precursors like hydrazides and involves cyclization with carbon disulfide.

For example, 5-tert-butoxy-1,3,4-oxadiazole-2(3H)-thione can be synthesized from tert-butyl carbazate (B1233558) by reaction with carbon disulfide and potassium hydroxide (B78521). orientjchem.org Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized from thiosemicarbazides. nih.govencyclopedia.pub For instance, reacting a thiosemicarbazide (B42300) with a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester can yield 2-amino-1,3,4-thiadiazoles. encyclopedia.pub

A series of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols were synthesized by reacting aryl hydrazides with 3,5-di-tert-butyl-4-hydroxybenzoic acid in the presence of phosphorus oxychloride. nih.gov

| Heterocycle | Starting Material | Cyclizing Agent | Key Intermediate |

| 1,3,4-Oxadiazole-2-thione | tert-Butyl carbazate | Carbon disulfide | Hydrazide orientjchem.org |

| 1,3,4-Thiadiazole-2-thiol | Thiosemicarbazide | Carbon disulfide | Thiosemicarbazide nih.gov |

| 1,2,4-Triazole-3-thiol | Thiosemicarbazide | Base | Acylthiosemicarbazide mdpi.com |

Mechanistic Considerations in the Synthesis of Thiazole-2-thiols

The formation of the this compound ring system is predominantly achieved through a variation of the renowned Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a sulfur-containing species, in this case, a dithiocarbamate. nih.govmdpi.comsynarchive.com

The generally accepted mechanism for this transformation begins with the nucleophilic attack of the sulfur atom of the dithiocarbamate onto the electrophilic carbon of the α-haloketone, 1-bromo-3,3-dimethyl-2-butanone. This initial step, a classic SN2 reaction, results in the displacement of the bromide ion and the formation of an intermediate S-alkylated dithiocarbamate.

Following this, an intramolecular cyclization occurs. The nitrogen atom of the dithiocarbamate intermediate attacks the carbonyl carbon of the ketone moiety. This leads to the formation of a five-membered heterocyclic ring precursor. The subsequent dehydration of this cyclic intermediate, often facilitated by the reaction conditions, yields the aromatic thiazole ring. The final step involves a tautomerization to the more stable thiol form, affording this compound. The aromaticity of the thiazole ring provides a significant thermodynamic driving force for the reaction. youtube.com

The reaction pathway can be influenced by various factors, including the nature of the reactants, the solvent, and the presence of a catalyst. For instance, the choice of the dithiocarbamate salt can affect the reaction rate and yield.

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazoles, aiming to reduce the environmental impact of chemical processes. nih.govmdpi.comresearchgate.net Key areas of focus include the use of environmentally benign solvents, the development of catalyst-free or reusable catalyst systems, and the implementation of energy-efficient reaction conditions.

One notable green approach relevant to the synthesis of this compound involves the use of water as a solvent. Traditional organic solvents are often volatile, flammable, and toxic, whereas water is a safe, non-toxic, and readily available alternative. The reaction of α-halocarbonyl compounds with dithiocarbamates has been successfully carried out in water, demonstrating a significant step towards a more sustainable process.

Furthermore, the development of one-pot, multicomponent reactions represents another pillar of green synthesis. nih.govmdpi.com These strategies involve combining all reactants in a single reaction vessel, often with a catalyst, to form the final product in a single step. This approach minimizes waste generation, reduces reaction times, and simplifies purification procedures. For instance, one-pot syntheses of thiazole derivatives have been achieved using reusable solid catalysts like silica-supported tungstosilisic acid or magnetic nanoparticles such as NiFe2O4. nih.govmdpi.com These catalysts can be easily recovered and reused, further enhancing the sustainability of the process.

Microwave irradiation and ultrasonic-assisted synthesis are other energy-efficient techniques that can be employed to accelerate reaction rates and improve yields in thiazole synthesis, often under solvent-free or reduced solvent conditions. mdpi.com

While specific green synthetic protocols for this compound are not extensively detailed in the literature, the general principles and methodologies developed for other thiazole derivatives provide a clear roadmap for its sustainable production.

Synthetic Data for this compound

| Starting Material 1 | Starting Material 2 | Solvent | Catalyst | Reaction Conditions | Yield |

| 1-Bromo-3,3-dimethyl-2-butanone | Ammonium dithiocarbamate | Water | None | Reflux | Moderate to Good |

| 1-Bromo-3,3-dimethyl-2-butanone | Ammonium dithiocarbamate | Ethanol (B145695)/Water | NiFe2O4 nanoparticles | Heating | Good to Excellent |

| 1-Bromo-3,3-dimethyl-2-butanone | Ammonium dithiocarbamate | Solvent-free | Silica-supported tungstosilisic acid | Ultrasonic irradiation | High |

Chemical Reactivity and Mechanistic Investigations of 5 Tert Butyl 1,3 Thiazole 2 Thiol

Tautomeric Equilibrium: Thiol-Thione Isomerism and its Chemical Implications

A fundamental aspect of 2-mercapto-1,3-thiazoles is their existence in a tautomeric equilibrium between the thiol and thione forms. In the case of 5-Tert-butyl-1,3-thiazole-2-thiol, this equilibrium involves the migration of a proton between the sulfur and nitrogen atoms of the thiazole (B1198619) ring.

The thione form, 5-tert-butylthiazolidine-2-thione, is generally considered the more stable tautomer in the solid state and in polar solvents. This preference is attributed to the greater stability of the C=S double bond and the amide-like character of the N-C=S group. In contrast, the thiol form, this compound, may be favored in nonpolar solvents and in the gas phase. researchgate.net

This tautomeric equilibrium has significant chemical implications. The presence of both forms, even if one is in a much lower concentration, means the molecule can react as either a thiol or a thione depending on the reaction conditions and the nature of the attacking reagent. The nucleophilicity of the exocyclic sulfur in the thiol form and the nitrogen in the thione form dictates many of its reaction pathways. Theoretical studies on related heterocyclic thiol-thione systems, such as derivatives of 1,3,4-thiadiazole (B1197879), have employed DFT (Density Functional Theory) calculations to predict the most stable tautomer in aqueous solutions by comparing experimental and theoretical pKa values. nih.govresearchgate.net Such computational approaches help in understanding the reactivity and aromaticity of these tautomeric systems. nih.gov

Nucleophilic Reactivity of the Thiol Functionality

The exocyclic sulfur atom, particularly in its thiolate anion form, is a potent nucleophile, enabling a variety of reactions at this position.

Alkylation Reactions and Formation of Thioethers

The thiol or thiolate form of this compound readily undergoes S-alkylation reactions with various electrophiles, such as alkyl halides, to produce 2-(alkylthio)thiazole derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol, thereby enhancing its nucleophilicity. The resulting thioethers are stable compounds with applications in diverse areas, including the synthesis of potential anti-inflammatory agents. nih.gov

Table 1: Representative Alkylation Reactions

| Alkylating Agent | Base | Product |

|---|---|---|

| Methyl Iodide | Sodium Hydroxide (B78521) | 5-tert-butyl-2-(methylthio)-1,3-thiazole |

| Benzyl (B1604629) Bromide | Potassium Carbonate | 5-tert-butyl-2-(benzylthio)-1,3-thiazole |

Oxidation Pathways and Disulfide Formation

The thiol group is susceptible to oxidation, leading to the formation of a disulfide-linked dimer, bis(5-tert-butyl-1,3-thiazol-2-yl) disulfide. This oxidative coupling can be achieved using a range of oxidizing agents. Common methods for the oxidation of thiols to disulfides include the use of hydrogen peroxide, often catalyzed by metal ions or iodide, or reagents like dimethyl sulfoxide (B87167) (DMSO) under acidic conditions. biolmolchem.comresearchgate.net The reaction proceeds via the formation of a sulfur-sulfur bond, a transformation that is crucial in biological systems for protein folding and stability. biolmolchem.comnih.gov

More advanced and chemoselective methods, sometimes referred to as "redox-click chemistry," utilize reagents like sulfuryl fluoride (B91410) (SO2F2) to achieve rapid and clean conversion of thiols to disulfides, even in the presence of other sensitive functional groups like phenols and anilines. chemrxiv.org The oxidation can sometimes proceed further to form thiolsulfinates, particularly with strong oxidizing agents or specific catalysts. mdpi.com

Addition Reactions and Click Chemistry Applications (e.g., Thiol-ene Processes)

The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, falling under the umbrella of "click chemistry" due to its high yields, stereoselectivity, and tolerance of various functional groups. wikipedia.org In this reaction, the thiol group of this compound can add across a carbon-carbon double bond (an alkene or "ene") to form a thioether. This process is typically initiated by radicals, which can be generated by light (photochemical initiation) or heat. wikipedia.orgresearchgate.net

The reaction follows an anti-Markovnikov addition pattern, where the sulfur atom attaches to the less substituted carbon of the alkene. wikipedia.org Thiol-ene reactions have been widely used for surface functionalization, polymer synthesis, and the creation of complex molecular architectures. researchgate.netnih.gov While specific examples involving this compound are not extensively documented in readily available literature, its structural similarity to other thiols used in these reactions suggests its potential applicability in this area. wikipedia.orgmdpi.comunito.it

Electrophilic Reactivity of the Thiazole Ring System

While the nucleophilicity of the exocyclic sulfur dominates much of its chemistry, the thiazole ring itself can undergo reactions with electrophiles, although this is generally less facile. The electron-donating nature of the sulfur and nitrogen atoms, along with the tert-butyl group, can activate the ring towards electrophilic attack. However, the specific position of substitution (C4 or C5) would be influenced by the directing effects of the substituents and the reaction conditions. The synthesis of related compounds, such as 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene, involves condensation reactions that build the heterocyclic system, rather than substitution on a pre-formed ring. google.comsigmaaldrich.com

Reaction Pathways and Kinetic Studies of Derivatives

The study of reaction pathways and kinetics of derivatives of this compound provides insight into their stability and reactivity. For instance, kinetic studies on the formation of thioethers or the rate of disulfide exchange can elucidate the influence of the bulky tert-butyl group on reaction rates. In the broader context of thiazole chemistry, derivatives are often synthesized as intermediates for more complex targets. For example, thiazole carboxylates have been used as building blocks for inhibitors of biological targets like the kinesin HSET (KIFC1). nih.gov Kinetic analyses, such as those performed using ADP-Glo assays for enzyme inhibitors, help in quantifying the potency and mechanism of action of these derivatives. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-tert-butylthiazolidine-2-thione |

| 1,3,4-thiadiazole |

| 2-(alkylthio)thiazole |

| Methyl Iodide |

| 5-tert-butyl-2-(methylthio)-1,3-thiazole |

| Benzyl Bromide |

| 5-tert-butyl-2-(benzylthio)-1,3-thiazole |

| Ethyl Bromoacetate |

| Ethyl 2-((5-tert-butyl-1,3-thiazol-2-yl)thio)acetate |

| bis(5-tert-butyl-1,3-thiazol-2-yl) disulfide |

| Hydrogen peroxide |

| Dimethyl sulfoxide (DMSO) |

| Sulfuryl fluoride (SO2F2) |

| Thiolsulfinates |

| 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene |

Functionalization Strategies of the this compound Scaffold

The functionalization of the this compound scaffold is anticipated to primarily involve the reactive thiol group, which can readily undergo S-alkylation, S-acylation, and oxidation reactions. The thiazole ring itself can also be a site for further modification, although this is generally less common.

It is important to note that the 2-mercaptothiazole (B1225461) moiety exists in a tautomeric equilibrium with its thione form, 1,3-thiazolidine-2-thione. wikipedia.org For this compound, this equilibrium would be with 5-tert-butyl-1,3-thiazolidine-2-thione. The thione tautomer is generally considered to be the more stable form. wikipedia.org This tautomerism is crucial in understanding the reactivity of the compound.

S-Alkylation

The sulfur atom in the thiol group of this compound is a soft nucleophile, making it highly susceptible to alkylation by various electrophiles. This reaction is a common strategy for introducing diverse functional groups onto the thiazole scaffold.

Reaction Conditions and Reagents:

Based on studies of analogous compounds like 2-mercaptobenzothiazole (B37678), S-alkylation can be achieved using a variety of alkylating agents in the presence of a base. nih.gov The base deprotonates the thiol group, forming a more potent thiolate nucleophile.

Commonly used alkylating agents would likely include:

Alkyl halides (e.g., methyl iodide, benzyl bromide)

Epoxides

α-Halo ketones

The choice of solvent and base can influence the reaction's efficiency. Protic solvents like ethanol (B145695) or aprotic solvents like dimethylformamide (DMF) are often employed. nih.gov

Mechanistic Considerations:

The S-alkylation reaction is expected to proceed via a standard SN2 mechanism. The thiolate anion, formed by the deprotonation of the thiol group, acts as the nucleophile and attacks the electrophilic carbon of the alkylating agent, displacing the leaving group. The bulky tert-butyl group at the 5-position is not expected to significantly hinder the nucleophilic attack at the exocyclic sulfur atom.

A general representation of the S-alkylation is as follows:

Table 1: Representative S-Alkylation Reactions of 2-Mercaptobenzothiazole Analogues

| Reactant | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 2-Mercaptobenzothiazole | Benzyl chloride | Sodium hydroxide | Ethanol | 2-(Benzylthio)benzothiazole |

| 2-Mercaptobenzothiazole | 2-Chloro-N-phenylacetamide | Potassium carbonate | Acetone | 2-(Benzothiazol-2-ylthio)-N-phenylacetamide |

S-Acylation

Similar to alkylation, the thiol group can be readily acylated to form thioesters. These derivatives are valuable intermediates in organic synthesis.

Reaction Conditions and Reagents:

Acylation is typically carried out using acylating agents such as:

Acyl chlorides

Acid anhydrides

The reaction is often performed in the presence of a base, like pyridine (B92270) or triethylamine (B128534), to neutralize the acid byproduct and facilitate the reaction.

Mechanistic Considerations:

The mechanism of S-acylation involves the nucleophilic attack of the sulfur atom on the carbonyl carbon of the acylating agent. This is followed by the elimination of the leaving group (e.g., chloride or carboxylate).

A general representation of the S-acylation is as follows:

Table 2: Representative S-Acylation Reactions of 2-Mercaptobenzothiazole Analogues

| Reactant | Acylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 2-Mercaptobenzothiazole | Acetyl chloride | Pyridine | Dichloromethane | S-(Benzothiazol-2-yl) ethanethioate |

| 2-Mercaptobenzothiazole | Acetic anhydride | - | Acetic acid | S-(Benzothiazol-2-yl) ethanethioate |

Oxidation

The sulfur atom in this compound is in a low oxidation state and can be oxidized to various products, most notably the corresponding disulfide.

Reaction Conditions and Reagents:

Mild oxidizing agents are typically used to achieve the formation of the disulfide. These can include:

Hydrogen peroxide (H₂O₂)

Iodine (I₂)

Air (in the presence of a catalyst)

Stronger oxidizing agents can lead to the formation of sulfonic acids.

Mechanistic Considerations:

The oxidation to the disulfide is a common reaction for thiols and is believed to proceed through a radical mechanism or via the formation of a sulfenic acid intermediate, which then reacts with another thiol molecule. The oxidative transformation of 2-mercaptobenzothiazole to the disulfide 2,2'-dithiobis(benzothiazole) (B116540) (MBTS) has been observed when using oxidants like hypochlorous acid, iodine, and hydrogen peroxide. nih.gov

A general representation of the oxidation to the disulfide is as follows:

Table 3: Representative Oxidation Reactions of 2-Mercaptobenzothiazole

| Reactant | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| 2-Mercaptobenzothiazole | Hydrogen peroxide | Aqueous solution | 2,2'-Dithiobis(benzothiazole) |

| 2-Mercaptobenzothiazole | Iodine | Ethanol | 2,2'-Dithiobis(benzothiazole) |

Spectroscopic and Advanced Analytical Characterization of 5 Tert Butyl 1,3 Thiazole 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5-Tert-butyl-1,3-thiazole-2-thiol, NMR provides critical information about its proton and carbon environments, as well as dynamic processes such as rotational isomerism. The compound exists in a tautomeric equilibrium between the thiol and thione forms, which influences the NMR spectra. In most solvents, and particularly in the solid state, the thione form is predominant.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Tert-butyl Protons: The nine equivalent protons of the tert-butyl group [-C(CH₃)₃] would appear as a sharp singlet. This signal is typically found in the upfield region of the spectrum, around 1.3-1.5 ppm, due to the shielding effect of the sp³ hybridized carbon to which they are attached. nih.gov

Thiazole (B1198619) Ring Proton: The single proton attached to the C4 position of the thiazole ring is expected to produce a singlet in the aromatic or vinylic region of the spectrum, likely between 7.0 and 8.0 ppm. chemicalbook.com Its exact position would be influenced by the solvent and the electron-donating or -withdrawing nature of the adjacent sulfur atom and tert-butyl group.

Thiol/Amide Proton: The proton attached to the nitrogen atom (in the thione tautomer, -NH) or the sulfur atom (in the thiol tautomer, -SH) would appear as a broad singlet. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature, but typically appears in a wide range from 5.0 to 13.0 ppm. This broadening is a result of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | 1.3 - 1.5 | Singlet (s) | 9H |

| C4-H | 7.0 - 8.0 | Singlet (s) | 1H |

| N-H / S-H | 5.0 - 13.0 | Broad Singlet (br s) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the unique carbon atoms.

Tert-butyl Carbons: The tert-butyl group will show two signals: one for the three equivalent methyl carbons (-CH₃) and another for the quaternary carbon [-C(CH₃)₃]. The methyl carbons are expected around 30 ppm, while the quaternary carbon would appear further downfield, around 50-60 ppm. nih.gov

Thiazole Ring Carbons: The three carbons of the thiazole ring will have distinct chemical shifts. The C2 carbon, bonded to two heteroatoms (N and S) and part of a thione group (C=S), will be the most downfield, likely appearing above 165 ppm. mdpi.com The C4 and C5 carbons will appear in the range of 110-150 ppm. The specific shifts are influenced by the substitution pattern. asianpubs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ (quaternary) | 50 - 60 |

| -C(CH₃)₃ (methyls) | ~30 |

| C2 (C=S) | >165 |

| C4 | 110 - 130 |

| C5 | 130 - 150 |

Dynamic NMR Studies for Rotational Isomerism and Conformational Dynamics

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on a similar timescale to the NMR experiment, such as conformational changes and rotations around single bonds. acs.org For this compound, DNMR could be employed to investigate the rotational barrier of the tert-butyl group around the C5-C(CH₃)₃ bond.

While the rotation of a tert-butyl group is generally fast, significant steric hindrance could raise the energy barrier to a level observable by NMR. rsc.orgaip.org If the rotation were slow enough at low temperatures, the signal for the nine methyl protons could split. However, for this specific molecule, such a high barrier is not expected. The activation energy for tert-butyl rotation could be calculated from the coalescence temperature of the signals if distinct conformers were observed. aip.org This technique provides insight into the molecule's flexibility and the steric environment around the thiazole ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound, existing predominantly as the thione tautomer, would display several characteristic absorption bands.

N-H Stretch: A moderate to strong absorption band between 3100 and 3400 cm⁻¹ corresponding to the N-H stretching vibration of the thione tautomer. ulpgc.es

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the tert-butyl group.

C=S Stretch (Thione): The C=S stretching vibration is a key indicator of the thione form and typically appears as a medium to strong band in the region of 1200-1050 cm⁻¹.

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring usually appear in the 1650-1450 cm⁻¹ region. researchgate.net

C-N Stretch: A band corresponding to the C-N stretching vibration is expected around 1350-1250 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Medium-Strong |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=N / C=C Stretch (ring) | 1450 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C=S Stretch (thione) | 1050 - 1200 | Medium-Strong |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity

Mass spectrometry is an essential tool for determining the molecular weight and investigating the fragmentation patterns of a compound. The molecular formula for this compound is C₇H₁₁NS₂, giving it a molecular weight of approximately 173.3 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 173. A key fragmentation pathway for compounds containing a tert-butyl group is the loss of the tert-butyl radical (•C(CH₃)₃), which has a mass of 57. This would result in a prominent fragment ion at m/z 116 ([M - 57]⁺). Further fragmentation of the thiazole ring can also occur, leading to smaller characteristic ions. researchgate.netasianpubs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound. A pure sample would exhibit a single chromatographic peak at a specific retention time, with the mass spectrum of that peak corresponding to the expected molecular weight of the compound (e.g., an [M+H]⁺ ion at m/z 174 in positive-ion mode).

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺˙ | C₇H₁₁NS₂⁺˙ | 173 | Molecular Ion |

| [M+H]⁺ | C₇H₁₂NS₂⁺ | 174 | Protonated Molecule (ESI/CI) |

| [M - 57]⁺ | C₃H₄NS₂⁺ | 116 | Loss of tert-butyl group |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related structures provides insight into what might be expected. tandfonline.com

A crystallographic study would definitively confirm the dominant tautomeric form in the solid state, which is expected to be the thione. It would provide precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the thiazole ring and the C=S double bond.

Conformation: Revealing the orientation of the tert-butyl group relative to the plane of the thiazole ring.

Intermolecular Interactions: Identifying and characterizing hydrogen bonding patterns. In the thione form, the N-H group can act as a hydrogen bond donor, and the C=S group can act as an acceptor, potentially leading to the formation of dimers or extended networks in the crystal lattice.

The analysis of such a structure would provide an unambiguous confirmation of the molecular geometry and packing, complementing the data obtained from spectroscopic methods.

Other Spectroscopic and Analytical Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental data regarding the UV-Vis absorption maxima (λmax), molar absorptivity (ε), and specific electronic transitions (e.g., π→π, n→π) for this compound are not available in the reviewed literature. To provide this information, experimental analysis of the compound would be required.

Powder X-ray Diffraction (XRD) for Crystalline Properties

Information regarding the crystalline properties of this compound, such as its powder X-ray diffraction pattern, including 2θ values, crystallite size, and lattice parameters, is not present in the currently accessible scientific literature. The determination of these properties would necessitate experimental analysis of a solid sample of the compound.

Theoretical and Computational Chemistry Studies on 5 Tert Butyl 1,3 Thiazole 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the intricacies of molecular systems. For 5-tert-butyl-1,3-thiazole-2-thiol, these methods can elucidate its electronic structure, stability, and potential for chemical reactions.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for determining electronic structure. DFT methods, particularly those using hybrid functionals like B3LYP, are widely employed for their balance of accuracy and computational efficiency in studying thiazole (B1198619) derivatives. mdpi.com These calculations determine the electron density of the molecule, from which numerous properties such as energy, molecular orbital distributions, and electronic transitions can be derived.

Ab initio methods, while more computationally intensive, offer high accuracy by solving the electronic Schrödinger equation without empirical parameters. For thiazole systems, both DFT and ab initio calculations have shown excellent agreement with experimental data, such as vibrational frequencies obtained from FT-IR spectroscopy. mdpi.com Studies on related benzothiazole (B30560) compounds have demonstrated that the B3LYP method can accurately predict fundamental frequencies with a low root mean square (RMS) deviation. mdpi.com

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles. A key aspect of its conformational analysis is the orientation of the bulky tert-butyl group relative to the thiazole ring.

Table 1: Illustrative Optimized Geometric Parameters for a Thiazole Ring Core (Based on related compound studies) This table presents typical bond lengths and angles for a thiazole ring, as determined by DFT (B3LYP) calculations on analogous structures. These values provide a model for the expected geometry of the this compound core.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length (Å) | C1–C2 | 1.426 Å |

| Bond Length (Å) | C2=N3 | 1.305 Å |

| Bond Length (Å) | N3–C4 | 1.390 Å |

| Bond Length (Å) | C4=C5 | 1.375 Å |

| Bond Length (Å) | C5–S1 | 1.765 Å |

| Bond Angle (°) | C5–S1–C2 | 89.5° |

| Bond Angle (°) | S1–C2–N3 | 115.2° |

| Bond Angle (°) | C2–N3–C4 | 110.5° |

| Bond Angle (°) | N3–C4–C5 | 115.8° |

| Bond Angle (°) | C4–C5–S1 | 109.0° |

Data adapted from methodologies used in studies of other thiazole derivatives. mdpi.com

Frontier Molecular Orbital (FMO) theory is a critical framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be distributed over the sulfur and nitrogen atoms and the π-system of the thiazole ring, indicating these are the primary sites for electron donation. The LUMO would be located over the ring system, ready to accept electrons. The electrophilicity index (ω), derived from HOMO and LUMO energies, can quantify the molecule's ability to act as an electron acceptor. nih.gov

Table 2: Illustrative FMO Energies and Reactivity Descriptors (Based on DFT calculations of related thiazole derivatives) This table shows representative HOMO, LUMO, and energy gap values calculated for thiazole-based compounds, illustrating the data used to assess reactivity.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiazole Derivative A | -5.98 | -2.85 | 3.13 |

| Thiazole Derivative B | -6.12 | -3.15 | 2.97 |

| Thiazole Derivative C | -6.25 | -3.55 | 2.70 |

Data conceptualized from findings for various functionalized thiazoles. A lower energy gap, as seen in Derivative C, suggests greater reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic reactions. nih.gov The MEP map displays regions of varying electrostatic potential on the molecule's surface.

Negative Regions (Red/Yellow): These areas have an excess of electrons and correspond to sites prone to electrophilic attack. For this compound, these regions are expected to be concentrated around the electronegative nitrogen atom and the exocyclic sulfur atom of the thiol/thione group. nih.govresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H proton in the thione tautomer or the S-H proton in the thiol tautomer. researchgate.net

Neutral Regions (Green): These areas have a near-zero potential, often corresponding to the nonpolar tert-butyl group.

The MEP map provides a clear, intuitive prediction of how the molecule will interact with other charged or polar species.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines charge transfer, hyperconjugation, and other interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance. mdpi.com

In this compound, key interactions would include:

Delocalization of lone pair electrons from the nitrogen (nN) and sulfur (nS) atoms into the antibonding orbitals (π*) of the thiazole ring.

Interactions between the π orbitals of the ring (πC=C) and the antibonding π* orbitals (π*C=N), contributing to the aromaticity and stability of the ring.

Hyperconjugative interactions involving the tert-butyl group's C-H bonds.

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energies (E(2)) for a Thiazole System This table provides examples of stabilization energies calculated for significant orbital interactions in thiazole-containing molecules, demonstrating how NBO analysis quantifies intramolecular charge transfer.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C4–C5) | π(C2–N3) | 21.5 |

| n(N3) | π(C4–C5) | 28.9 |

| n(S1) | σ(C2–N3) | 5.4 |

| π(C2–N3) | π(C4–C5) | 45.1 |

Data adapted from methodologies used in NBO studies of thiazole azo dyes. mdpi.com

Computational Modeling of Tautomeric Equilibria and Energetics

This compound can exist in two tautomeric forms: the thiol form and the thione form. This phenomenon, known as thiol-thione tautomerism, is a critical aspect of its chemistry.

Thiol Form: Contains a C=N double bond within the ring and an exocyclic C–SH single bond.

Thione Form: Contains a C–N single bond within the ring and an exocyclic C=S double bond, with the proton residing on the ring's nitrogen atom.

Computational modeling, primarily using DFT, can predict the relative stability of these two tautomers by calculating their total electronic energies (ΔE) and Gibbs free energies (ΔG). scispace.com Studies on related 2-mercaptobenzothiazole (B37678) systems have consistently shown that the thione tautomer is significantly more stable than the thiol form, both in the gas phase and in solution. scispace.comccsenet.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for accurately simulating the influence of the chemical environment on the tautomeric equilibrium. researchgate.net

Furthermore, computational methods can map the potential energy surface for the tautomeric interconversion, identifying the transition state structure and calculating the activation energy barrier required for the proton transfer to occur. scispace.com

Table 4: Illustrative Calculated Relative Energies for Thiol-Thione Tautomerism in a Related Thiazole System This table presents example energy differences between the more stable thione form and the less stable thiol form for a related thiazole compound, as calculated by DFT methods.

| Parameter | Gas Phase | Aqueous Phase (PCM) |

| Relative Electronic Energy (ΔE) (kJ/mol) | 25.8 | 21.5 |

| Relative Enthalpy (ΔH) (kJ/mol) | 24.9 | 20.7 |

| Relative Gibbs Free Energy (ΔG) (kJ/mol) | 25.1 | 21.0 |

Data conceptualized from studies on mercaptobenzothiazoles, where the thione form is the reference (0 kJ/mol). The positive values indicate the thiol form is less stable. scispace.comccsenet.org

Reaction Pathway and Transition State Elucidation using Computational Methods

Computational chemistry provides powerful tools for elucidating the reaction pathways and characterizing the transition states of chemical processes. For this compound, a significant reaction pathway to consider is the thione-thiol tautomerization. This process involves an intramolecular proton transfer between the sulfur and nitrogen atoms, leading to the formation of its tautomer, 5-tert-butyl-1,3-thiazolidine-2-thione.

Density Functional Theory (DFT) is a commonly employed method to investigate such tautomeric equilibria. nih.govresearchgate.netresearchgate.netscirp.orgresearchgate.netscirp.org Functionals like B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to perform geometry optimizations for both the thiol and thione tautomers. nih.govnih.gov These calculations determine the minimum energy structures on the potential energy surface.

Once the stable tautomers are identified, transition state theory is applied to locate the saddle point connecting them, which represents the transition state (TS) of the proton transfer reaction. nih.govntu.edu.twnih.gov This involves calculating the vibrational frequencies to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate (the motion of the proton between the S and N atoms). The energy difference between the transition state and the reactant (the more stable tautomer) defines the activation energy barrier (ΔG‡) for the tautomerization.

Studies on analogous heterocyclic thiol compounds have shown that the thione form is often more stable in the gas phase. nih.govresearchgate.net The presence of a solvent can influence the relative stabilities and the activation barrier. researchgate.netnih.gov Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent environment. For this compound, the relative energies of the two tautomers and the energy barrier for their interconversion can be calculated to predict the equilibrium population and the kinetics of the process.

Table 1: Hypothetical DFT-Calculated Energies for Tautomerization of this compound

| Species | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Thiol Tautomer | 0.00 | 0.00 |

| Thione Tautomer | -2.5 | -2.1 |

| Transition State (TS) | +15.8 | +16.2 |

This is an interactive data table. The values are illustrative and based on typical results for similar systems.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data (e.g., NMR Chemical Shifts)

Computational methods are invaluable for predicting spectroscopic parameters, which serves as a powerful tool for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prime example. nih.govresearchgate.net For this compound, ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental spectra to confirm its structure and assign specific resonances.

The most common and reliable method for this purpose is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. researchgate.netmdpi.comnih.gov The process begins with the optimization of the molecule's geometry, for instance, at the B3LYP/6-31G(d,p) level of theory. nih.gov Following this, GIAO calculations are performed using a selected functional (e.g., B3LYP, mPW1PW91) and a suitable basis set (e.g., 6-311++G(2d,p)) to compute the isotropic magnetic shielding tensors for each nucleus. researchgate.netacs.orgconicet.gov.ar

These absolute shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the computed shielding of a standard, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ(TMS) - σ(sample). To improve accuracy, the calculated shifts are often scaled using a linear regression analysis derived from comparing a set of calculated and experimental values for related compounds. researchgate.netconicet.gov.arnrel.gov A high correlation coefficient (R²) from this analysis indicates a strong agreement between the theoretical model and the experimental reality, validating both the structural assignment and the computational methodology.

Table 2: Illustrative Correlation of Experimental vs. Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP) | Difference (ppm) |

| C2 (C=S) | 185.2 | 186.1 | -0.9 |

| C4 | 120.5 | 121.0 | -0.5 |

| C5 | 145.8 | 146.5 | -0.7 |

| C(tert-butyl) | 32.1 | 32.5 | -0.4 |

| CH₃(tert-butyl) | 30.4 | 30.1 | +0.3 |

This is an interactive data table. The values are hypothetical to demonstrate the correlation process.

Molecular Dynamics Simulations for Dynamic Behavior

In an MD simulation, the molecule is placed in a simulation box, often filled with a chosen solvent like water or dimethyl sulfoxide (B87167) (DMSO) to mimic experimental conditions. The system's evolution is then simulated over a period, typically nanoseconds, by solving Newton's equations of motion for each atom. nih.govnih.gov This process generates a trajectory that describes the positions and velocities of all atoms over time.

Analysis of this trajectory provides a wealth of information. The Root Mean Square Deviation (RMSD) of the atomic positions relative to the initial structure is often calculated to assess the stability of the molecule's conformation. nih.govrsc.org A low and stable RMSD value suggests the molecule maintains a consistent structure, while large fluctuations might indicate significant conformational changes. rsc.org Similarly, the Root Mean Square Fluctuation (RMSF) can be analyzed for each atom to identify the more flexible regions of the molecule. acs.org Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding patterns between the thiol group and solvent molecules, which can influence the compound's properties and reactivity. acs.org

Table 3: Example Data from a Molecular Dynamics Simulation of this compound

| Simulation Parameter | Value in Water | Value in DMSO |

| Simulation Time | 100 ns | 100 ns |

| Average RMSD (Å) | 1.2 ± 0.3 | 1.4 ± 0.4 |

| Average H-Bonds (to solvent) | 2.1 | 0.8 |

This is an interactive data table. Data is illustrative of typical MD simulation outputs.

Coordination Chemistry and Metal Complexation of 5 Tert Butyl 1,3 Thiazole 2 Thiol

Ligand Properties of Thiazole-2-thiol Scaffolds

The coordination behavior of 5-tert-butyl-1,3-thiazole-2-thiol is fundamentally dictated by the electronic and steric characteristics of the thiazole-2-thiol scaffold. This class of compounds is known for its versatility in binding to a wide range of metal ions.

The 1,3-thiazole-2-thiol (B7767642) ring system possesses two primary donor atoms: the endocyclic nitrogen atom (N3) and the exocyclic sulfur atom of the thiol group. researchgate.netresearchgate.net This arrangement allows for several potential coordination modes. The molecule can exist in two tautomeric forms: the thione form and the thiol form. In the solid state and in solution, the thione form is generally predominant.

Coordination to a metal center can occur through:

Monodentate coordination: The ligand can bind to a metal ion through either the nitrogen atom or the exocyclic sulfur atom. The hard-soft acid-base (HSAB) principle suggests that the softer sulfur atom would preferentially coordinate to softer metal ions, while the harder nitrogen atom would favor coordination with harder metal ions. researchgate.net

Bidentate chelation: The ligand can act as a chelating agent, forming a stable ring structure by coordinating to a single metal center through both the nitrogen and exocyclic sulfur atoms. This is a common coordination mode for thiazole-2-thiol derivatives. researchgate.net

Bridging coordination: The ligand can bridge two or more metal centers. This can occur in a μ₂-S fashion, where the exocyclic sulfur atom is bonded to two different metal ions, or through a combination of N and S coordination to different metals.

The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the other ligands present in the coordination sphere, the reaction conditions, and the stoichiometry of the reactants.

The presence of a tert-butyl group at the 5-position of the thiazole (B1198619) ring has a profound impact on the ligand's coordination properties.

Steric Effects: The bulky tert-butyl group introduces significant steric hindrance around the coordination site. orientjchem.orgnnpub.org This steric bulk can influence the geometry of the resulting metal complexes, often preventing the formation of highly crowded coordination spheres. It can also affect the nuclearity of the complexes, favoring the formation of mononuclear or dinuclear species over polymeric structures. For instance, the steric hindrance can prevent the close approach of multiple ligands, thereby limiting the coordination number of the metal center.

Electronic Effects: The tert-butyl group is an electron-donating group through an inductive effect. This increases the electron density on the thiazole ring, which can enhance the σ-donor ability of the nitrogen and sulfur atoms, potentially leading to stronger metal-ligand bonds. This electronic influence can be observed through spectroscopic techniques, such as a shift in the vibrational frequencies of the C=S and C=N bonds in the infrared spectrum upon coordination. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various standard synthetic methodologies in coordination chemistry. orientjchem.orgnnpub.org

Complexes with transition metals are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often involves alcohols, acetonitrile, or dimethylformamide (DMF) to ensure the dissolution of both the ligand and the metal salt. The reaction is often carried out at elevated temperatures to facilitate the reaction.

A general synthetic procedure would involve:

Dissolving this compound in a suitable solvent.

Adding a solution of the transition metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.) to the ligand solution, often in a specific molar ratio (e.g., 2:1 ligand to metal).

Refluxing the reaction mixture for a period to ensure complete reaction.

Cooling the solution to allow for the precipitation of the solid complex.

Isolating the complex by filtration, followed by washing with appropriate solvents and drying.

Characterization of these complexes typically involves a combination of analytical and spectroscopic techniques:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=S and C-N bonds. The appearance of new bands corresponding to metal-ligand vibrations (M-N and M-S) in the far-IR region provides direct evidence of coordination.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the metal ion in paramagnetic complexes.

Table 1: Representative Spectroscopic Data for Hypothetical Transition Metal Complexes of this compound (L)

| Complex | Key IR Bands (cm⁻¹) | ν(C=S) | ν(C-N) | ν(M-N) | ν(M-S) | Electronic Spectra λmax (nm) | Magnetic Moment (μeff, B.M.) |

| [Cu(L)₂Cl₂] | 1050 | 1510 | 450 | 320 | 650, 450 | 1.85 | |

| [Ni(L)₂Cl₂] | 1045 | 1515 | 455 | 315 | 630, 420 | 3.10 | |

| [Co(L)₂Cl₂] | 1048 | 1512 | 448 | 318 | 660, 520 | 4.95 | |

| [Zn(L)₂Cl₂] | 1052 | 1518 | 458 | 325 | - | Diamagnetic |

Note: This table is illustrative and based on typical values observed for similar thiazole-2-thiol complexes.

The synthesis of main group metal complexes with this compound follows similar procedures to those for transition metals. Salts of main group elements such as lead(II), tin(II), or bismuth(III) can be reacted with the ligand. The deprotonation of the thiol group is often necessary to facilitate coordination, which can be achieved by adding a base like sodium hydroxide (B78521) or triethylamine (B128534) to the reaction mixture.

Characterization of these complexes relies heavily on:

¹H and ¹³C NMR Spectroscopy: For diamagnetic main group metal complexes, NMR spectroscopy is a powerful tool to probe the coordination environment. Shifts in the chemical shifts of the protons and carbons of the thiazole ring upon coordination can provide insights into the binding mode.

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern of the complexes.

Structural Elucidation of Metal-Thiazole-2-thiol Complexes

For instance, in complexes of related thiazole-2-thiol ligands, various coordination numbers and geometries have been observed, including tetrahedral, square planar, and octahedral arrangements. researchgate.netscilit.com The exocyclic sulfur atom is a common coordination site, and chelation involving the ring nitrogen is also frequently observed.

Table 2: Hypothetical Crystallographic Data for a Metal Complex of this compound (L)

| Parameter | [M(L)₂X₂] |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.8 |

| β (°) | 98.5 |

| V (ų) | 2020 |

| Z | 4 |

| Coordination geometry | Distorted tetrahedral |

| M-S bond length (Å) | 2.35 |

| M-N bond length (Å) | 2.05 |

Note: This table presents hypothetical data based on known structures of similar metal-thiolato complexes and serves as an example of the type of information obtained from X-ray crystallography.

In the absence of specific crystallographic data for this compound complexes, computational modeling and density functional theory (DFT) calculations can be employed to predict the most stable structures and to understand the nature of the metal-ligand bonding interactions.

Exploration of Catalytic Applications of Thiazole-2-thiol Metal Complexes

Metal complexes derived from thiazole-2-thiol and its derivatives are emerging as promising catalysts in various organic transformations. researchgate.net The catalytic activity is often attributed to the ability of the ligand to stabilize the metal center and modulate its electronic and steric properties. Thiazole-derived compounds have shown potential in catalysis, light harvesting, and the creation of molecular switches. researchgate.net

Research has demonstrated that metal complexes of related heterocyclic thiols can facilitate a range of important chemical reactions. For instance, complexes involving benzothiazole (B30560), a related structure, are used to catalyze Suzuki-Miyaura cross-coupling reactions, epoxidation of alkenes like cis-cyclooctene, and the transamidation of carboxamides. nih.gov The specific electronic and steric environment provided by the thiazole-2-thiol ligand is crucial for this catalytic activity.

A key aspect of thiol-containing ligands in catalysis is their potential for metal-ligand cooperation (MLC). nih.gov In some systems, the thiol(ate) ligand can reversibly coordinate to the metal center. nih.gov This dynamic interaction can leave the metal complex free to perform its own catalytic function, or the coordinated thiol can participate directly in the catalytic cycle, sometimes leading to an acceleration of the reaction rate. nih.gov For example, the addition of thiols to certain ruthenium pincer complexes has been shown to accelerate the hydrogenative perdeuteration of carbon-carbon double bonds. nih.gov

The catalytic performance of thiazole-based metal complexes has been specifically evaluated in the synthesis of pyrazole-4-carbonitrile derivatives. acs.orgnih.gov A study involving a palladium(II) complex with a thiazole-containing ligand demonstrated its effectiveness in a one-pot, three-component condensation reaction under ultrasonic irradiation, highlighting the potential of such complexes to promote complex organic syntheses efficiently. acs.orgnih.gov

| Catalyst/Metal Complex | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Palladium(II) thiazole complex | Three-component condensation | Aromatic aldehyde, malononitrile, phenylhydrazine | Effectively catalyzed the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic conditions. | acs.org |

| Ruthenium(II)-pincer complex with thiol co-ligand | Hydrogenative Perdeuteration | Alkenes (C=C bonds) | The thiol acts as a transient cooperative ligand, accelerating H/D exchange and subsequent perdeuteration using H₂ and D₂O. | nih.gov |

| General Benzothiazole Complexes | Various | Aryl halides, boronic acids (Suzuki coupling); cis-Cyclooctene (epoxidation) | Facilitates a wide range of significant synthetic reactions. | nih.gov |

Supramolecular Assembly and Self-Organization in Coordination Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The process by which these ordered structures form from their components is known as self-assembly or self-organization. nih.gov this compound is an excellent candidate for constructing such assemblies due to its specific structural features.

The thiazole ring's nitrogen atom and the exocyclic thiol group provide ideal coordination sites for metal ions, acting as the "glue" for building larger, well-defined architectures like coordination polymers and metal-organic frameworks (MOFs). mdpi.com The self-assembly process is driven by the geometric preferences of both the metal ion and the ligand. nih.gov

A relevant example is the formation of a one-dimensional coordination polymer using a related ligand, 4-(4-pyridinyl)thiazole-2-thiol (B1322362) (HPTT), with cadmium(II). tandfonline.com In this structure, the ligand coordinates to the cadmium centers, forming a chain. tandfonline.com These chains are then further organized into a two-dimensional supramolecular layer through a combination of intermolecular forces, including N–H···N and C–H···S hydrogen bonds, as well as π-π stacking interactions between the thiazole rings. tandfonline.com This demonstrates how the specific functional groups of the thiazole-thiol ligand direct the formation of extended, organized structures.

The rigidity and planarity of the thiazole ring motif are advantageous for creating predictable and stable supramolecular constructs. mdpi.com The tert-butyl group on the this compound ligand would introduce significant steric bulk, which can be used to control the packing of the molecules in the solid state, potentially leading to porous materials or preventing overly dense packing to create specific structural voids. The interplay between coordination bonds, hydrogen bonding, and other weak interactions is fundamental to the self-organization process in these systems. nih.govtandfonline.com

| System | Structural Outcome | Key Interactions Driving Assembly | Reference |

|---|---|---|---|

| {[Cd(PTT)(HPTT)(SCN)]}n with 4-(4-pyridinyl)thiazole-2-thiol | 1D coordination polymer chains forming a 2D supramolecular layer | Cd-N, Cd-S coordination bonds; N-H···N hydrogen bonds; C-H···S hydrogen bonds; π-π stacking | tandfonline.com |

| General Metal-Organic Frameworks (MOFs) with thiazole-based linkers | 2D or 3D porous frameworks | Coordination bonds (e.g., Ln-N, Ln-O); Ligand-based π-π stacking | mdpi.com |

| Self-assembly of Pt(II) acceptors and pyridyl donors | Discrete supramolecular polygons (squares, prisms) | Pt-N coordination bonds; Steric and geometric constraints of ligands | nih.gov |

Advanced Applications and Emerging Research Directions for 5 Tert Butyl 1,3 Thiazole 2 Thiol

Role as Heterocyclic Building Blocks and Intermediates in Advanced Organic Synthesis

Heterocyclic compounds, particularly those containing nitrogen and sulfur like thiazoles, are fundamental building blocks in organic synthesis. ossila.com 5-Tert-butyl-1,3-thiazole-2-thiol serves as a valuable intermediate for constructing more complex molecules, including those with potential biological activity. myskinrecipes.comnih.gov The thiazole (B1198619) ring is a common feature in many pharmaceutically active agents. nih.govnih.gov

The reactivity of this compound is largely dictated by its functional groups. The thiol (-SH) group is a key reactive site, enabling a variety of chemical transformations. It can undergo reactions such as alkylation, acylation, and oxidation to form disulfides. These reactions allow chemists to "build upon" the core structure, attaching other molecular fragments to create novel derivatives. For instance, the thiol group can be deprotected under specific conditions to facilitate cyclization reactions, forming more complex, multi-ring systems. nih.govmdpi.com The bulky tert-butyl group can influence the molecule's solubility and its spatial interactions with other molecules, which can be advantageous in directing reaction outcomes.

The synthesis of derivatives from thiazole cores is a well-established strategy in medicinal chemistry to fine-tune physicochemical and pharmacokinetic properties. nih.gov Research in this area focuses on using intermediates like this compound to generate libraries of new compounds for screening in various applications.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Resulting Structure | Purpose |

|---|---|---|---|

| S-Alkylation | Alkyl halide (e.g., 2-bromo-1-phenylethan-1-one), Base | Thioether linkage | Introduce new functional groups or link to other scaffolds. nih.gov |

| Oxidative Coupling | Oxidizing agent (e.g., DMSO) | Disulfide bond (S-S) | Dimerization or formation of macrocycles. nih.gov |

| Nucleophilic Substitution | Electrophilic partner | Covalent attachment at the sulfur atom | Creation of diverse molecular architectures. mdpi.com |

Integration into Materials Science for Functional Properties

The unique electronic and structural characteristics of this compound make it a candidate for integration into advanced functional materials.

There is research interest in using sulfur-containing heterocyclic compounds to develop advanced polymers and coatings. myskinrecipes.com The incorporation of structures similar to this compound can enhance properties such as thermal stability and durability. The thiol group is particularly useful for surface modification and functionalization, allowing the molecule to be grafted onto polymer backbones or used as a cross-linking agent. myskinrecipes.com The presence of the heterocyclic ring and the tert-butyl group can contribute to improved performance characteristics in the final material.

Thiazole and related benzothiadiazole structures are recognized as valuable components in the design of fluorescent and photoactive materials. sigmaaldrich.commdpi.com These building blocks are used to construct larger, conjugated systems for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com For example, 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene, a molecule containing a similar tert-butyl substituted heterocyclic motif, is a commercial fluorescent brightener known for its excellent UV-visible absorption and fluorescence capabilities. sigmaaldrich.comnih.gov This suggests a research direction for this compound as a precursor. Through chemical modification, particularly at the thiol position, it can be linked with other chromophores to create novel dyes and pigments with tailored optical properties.

The thiol group is a key feature for developing molecular sensors and switches. Thiol-based redox switching is an efficient mechanism that allows molecules to respond to environmental changes. nih.gov The thiol group can be reversibly oxidized to a disulfide (-S-S-), providing a molecular-level "on-off" capability that can be triggered by a chemical or electrochemical stimulus. This principle is fundamental to creating molecular switches.

Furthermore, the thiazole-2-thiol scaffold has been used to design molecules that can detect and interfere with bacterial communication pathways, a process known as quorum sensing. nih.gov Derivatives of benzo[d]thiazole-2-thiol have been synthesized and shown to act as inhibitors of specific bacterial signaling pathways. nih.gov This highlights the potential of this compound as a core structure for developing new chemical probes and sensing platforms for biological and environmental monitoring.

Table 2: Functional Roles in Materials Science

| Application Area | Key Functional Group | Principle of Operation | Potential Outcome |

|---|---|---|---|

| Polymers & Coatings | Thiol (-SH), Tert-butyl | Covalent grafting, cross-linking, steric effects | Enhanced thermal stability and durability. myskinrecipes.com |

| Optoelectronics | Thiazole Ring, Thiol (-SH) | Formation of extended π-conjugated systems | Development of novel fluorescent dyes and photoactive materials. sigmaaldrich.commdpi.com |

| Molecular Switches | Thiol (-SH) | Reversible thiol-disulfide redox chemistry | Creation of stimuli-responsive materials. nih.gov |

Interdisciplinary Chemical Research with Biological Implications (Excluding Clinical Human Data)

While avoiding clinical data, the chemical properties of this compound make it a subject of interest for fundamental research at the chemistry-biology interface.

The interaction of small molecules with biomolecules like proteins and nucleic acids is a cornerstone of chemical biology. chemscene.com The thiol group of this compound is a prime site for such interactions. Thiols are known to act as ligands for metal ions present in metalloenzymes and can also form covalent bonds with specific amino acid residues, such as cysteine, through disulfide exchange reactions.

Research on structurally related compounds provides a template for potential investigations. For example, studies on 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have explored its ability to coordinate with platinum(II) ions. nih.gov The resulting metal complexes were then studied for their chemical properties and interactions in biological systems at the cellular level. nih.gov Mechanistic investigations of this compound would likely employ techniques such as IR-spectroscopy, single-crystal X-ray diffraction, and computational modeling to elucidate how it binds to and interacts with biological macromolecules. nih.gov Such studies provide fundamental insights into molecular recognition and the chemical basis of biological activity. Thiol-based redox switches are also critical in regulating the function of natural proteins, such as stress-sensing chaperones, further highlighting the biochemical relevance of this functional group. nih.gov

Design and Synthesis of Chemical Probes for Receptor Binding Studies

The development of chemical probes is a critical endeavor in chemical biology, enabling the interrogation of biological systems and the elucidation of receptor function. The this compound scaffold offers a promising starting point for the design and synthesis of such probes. The tert-butyl group at the C5 position can serve as a crucial anchoring moiety, providing steric bulk that can enhance binding affinity and selectivity for specific receptor pockets. The thiol group at the C2 position is a versatile handle for chemical modification, allowing for the attachment of various reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels, which are essential for visualizing and quantifying receptor binding events.

While direct studies on this compound as a chemical probe are not extensively documented, research on structurally related compounds provides a strong rationale for its potential in this area. For instance, photoactivatable derivatives of 5-tert-butyl-1,3-dithiane have been successfully developed as irreversible probes for the GABA-gated chloride channel, demonstrating the utility of the tert-butyl group in targeting specific receptor sites. The synthesis of these probes typically involves the condensation of a substituted aldehyde with a dithiol, a strategy that could be adapted for the functionalization of the this compound core.

The general synthetic approach to creating chemical probes from this scaffold would likely involve the initial synthesis of the core this compound molecule, followed by the strategic introduction of a linker at the thiol position. This linker would then be coupled to the desired reporter molecule. The choice of linker and reporter would be dictated by the specific receptor and the nature of the binding study.

| Compound Class | Reporter Group | Potential Receptor Target | Reference |

| Thiazole-based Probes | Fluorophore | G-protein coupled receptors | N/A |

| Thiazole-based Probes | Biotin | Ion channels | N/A |

| Thiazole-based Probes | Photoaffinity label | Nuclear receptors | N/A |

Exploration of Chemical Scaffolds for Enzyme Inhibition Studies (Focus on Binding Mechanism)

The thiazole scaffold is a well-established pharmacophore in the design of enzyme inhibitors. researchgate.netnih.gov The unique electronic properties of the thiazole ring, coupled with the ability to introduce diverse substituents at multiple positions, allow for the fine-tuning of binding affinity and selectivity for a wide range of enzymatic targets. nih.gov The this compound moiety, in particular, presents an intriguing scaffold for developing potent and selective enzyme inhibitors.

Recent research has highlighted the potential of thiazole derivatives as inhibitors of various enzymes, including human lactate (B86563) dehydrogenase A (hLDHA), a key enzyme in tumor cell metabolism, and β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis. acs.orgnih.govresearchgate.net In a study focused on hLDHA inhibitors, molecular docking analyses revealed that the thiazole scaffold can establish strong interactions with key amino acid residues in the active site, such as Ala29, Val30, and Arg98. acs.orgnih.gov The introduction of various substituents on the thiazole ring was shown to significantly influence the binding affinity. acs.orgnih.gov

For instance, the synthesis of a series of thiazole-based compounds as potential inhibitors of FabH demonstrated that modifications at the C2 and C4 positions of the thiazole ring are crucial for antibacterial activity. researchgate.net Structure-activity relationship (SAR) studies of these compounds revealed that the nature of the substituent plays a critical role in the inhibitory potency. researchgate.net

The binding mechanism of thiazole-based inhibitors often involves a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking with the amino acid residues in the enzyme's active site. The thiol group of this compound can act as a hydrogen bond donor or acceptor, or it can be a site for covalent modification, leading to irreversible inhibition. The tert-butyl group, with its significant steric bulk, can occupy hydrophobic pockets within the active site, thereby enhancing the binding affinity and contributing to selectivity.

| Target Enzyme | Thiazole Derivative | Key Binding Interactions | Reference |

| Human Lactate Dehydrogenase A (hLDHA) | Substituted thiazole | Hydrogen bonding with Gln99; Hydrophobic interactions with Ala29, Val30 | acs.orgnih.gov |

| β-ketoacyl-acyl carrier protein synthase III (FabH) | 2-aminothiazole derivatives | Interactions with the substrate binding site | researchgate.net |

| PI3K/mTOR | Substituted thiazole | Binding to the hinge region in the active site | nih.gov |

| Cholinesterases | Thiazolylhydrazone derivatives | Binding to the active site gorge | mdpi.com |

Future Research Avenues and Potential Innovations in Thiazole-2-thiol Chemistry

The field of thiazole chemistry is continually evolving, with ongoing efforts to develop novel synthetic methodologies and explore new applications for this versatile heterocyclic scaffold. researchgate.netnih.govjetir.org Future research on this compound and related compounds is expected to focus on several key areas.

One promising direction is the development of more efficient and sustainable synthetic routes to access functionalized thiazole-2-thiols. This includes the use of green chemistry principles, such as multicomponent reactions and the use of environmentally benign catalysts and solvents. Such advancements will facilitate the rapid generation of diverse libraries of thiazole derivatives for high-throughput screening against various biological targets.

Another exciting area of innovation lies in the design of novel thiazole-based scaffolds with unique three-dimensional architectures. A recent example is the development of the 2H-thiazolo[4,5-d] acs.orgnih.govresearchgate.nettriazole (ThTz) system, an unprecedented [5-5]-fused heteroaromatic system. nih.gov The creation of such novel fused-ring systems opens up new avenues for scaffold hopping and the design of next-generation therapeutic agents with improved potency and selectivity. The functionalization of the this compound core through fusion with other heterocyclic rings could lead to the discovery of compounds with novel biological activities.

Furthermore, the application of computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in guiding the rational design of thiazole-2-thiol-based compounds. acs.orgnih.govnih.govmdpi.com These in silico approaches can predict the binding modes and affinities of potential inhibitors and probes, thereby accelerating the drug discovery and development process.

Q & A

Q. What are the standard synthetic routes for 5-Tert-butyl-1,3-thiazole-2-thiol, and how are its structural properties characterized?

The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, thiazole derivatives are often synthesized via condensation of thiourea with α-haloketones or through microwave-assisted methods to improve efficiency . Characterization relies on 1H/13C NMR (to confirm hydrogen and carbon environments), IR spectroscopy (to identify thiol and thiazole ring vibrations), and elemental analysis (to verify purity and stoichiometry). Mass spectrometry (MS) is used to confirm molecular weight, as demonstrated in analogous thiazole-thiol compounds .

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of this compound?

Yield optimization requires careful control of parameters:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for thiol incorporation .

- Temperature : Microwave-assisted synthesis at 80–100°C reduces reaction time and improves yields compared to conventional heating .

- Catalysts : Base catalysts like K₂CO₃ or triethylamine are critical for deprotonating thiol groups during cyclization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in reported reactivity data for this compound?

Conflicting reactivity data (e.g., nucleophilic attack on thiol vs. thiazole sulfur) can be analyzed using density functional theory (DFT) . For example:

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactive sites .